Product packaging for 1-(2-(Methylthio)benzyl)piperazine(Cat. No.:CAS No. 55212-33-4)

1-(2-(Methylthio)benzyl)piperazine

Cat. No.: B13604653
CAS No.: 55212-33-4
M. Wt: 222.35 g/mol
InChI Key: VMELBBDZRYZILQ-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)benzyl)piperazine is a synthetic organic compound belonging to the benzylpiperazine class. As a research chemical, it is of significant interest in preclinical and pharmacological studies for investigating the structure-activity relationships of piperazine-based compounds. Piperazine derivatives are known to interact with central nervous system targets, showing activity on monoaminergic systems, including dopamine, serotonin, and norepinephrine transporters and receptors . These interactions make such compounds valuable tools for neuroscientific research, particularly in the study of neurotransmitter release and reuptake inhibition mechanisms. Researchers utilize this compound in controlled laboratory settings to explore its potential biochemical interactions and physical properties. Its structure, featuring a benzylpiperazine core with a methylthio substituent, provides a key framework for studying how modifications to the phenyl ring affect receptor binding affinity and selectivity. All studies must be conducted in compliance with applicable laws and regulations. This product is strictly for use in laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use, and it is not a drug, cosmetic, or consumer product. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2S B13604653 1-(2-(Methylthio)benzyl)piperazine CAS No. 55212-33-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55212-33-4

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

1-[(2-methylsulfanylphenyl)methyl]piperazine

InChI

InChI=1S/C12H18N2S/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3

InChI Key

VMELBBDZRYZILQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1CN2CCNCC2

Origin of Product

United States

Chemical Derivatization and Analog Development for Structure Activity Relationship Studies

Rational Design Principles for 1-(2-(Methylthio)benzyl)piperazine Derivatives and Analogues

The rational design of derivatives of this compound is guided by established principles of medicinal chemistry, focusing on structure-activity relationships (SAR). mdpi.comnih.gov The core idea is to introduce specific chemical modifications to probe the interactions of the molecule with its biological target. This process is often informed by computational modeling and an understanding of the target's structure. mdpi.com

Key principles in the design of these analogs include:

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic stability. nih.gov For instance, the methylthio group might be replaced with other small, lipophilic groups to explore the impact on target binding.

Conformational Constraint: Introducing rigid elements, such as rings or double bonds, can lock the molecule into a specific conformation. This can lead to higher affinity for the target by reducing the entropic penalty of binding.

Pharmacophore Elucidation: The process aims to identify the essential structural features (the pharmacophore) required for biological activity. researchgate.net For benzylpiperazine derivatives, this involves understanding the importance of the piperazine (B1678402) ring, the benzyl (B1604629) group, and the substituents on both. nih.gov

Introduction of Key Interactions: Modifications are designed to introduce or enhance specific interactions with the target protein, such as hydrogen bonds, ionic bonds, or hydrophobic interactions. mdpi.com

The design process often starts with a "hit" compound identified from screening, and subsequent analogs are created to systematically explore the chemical space around this initial structure. nih.gov

Synthesis of N-Substituted Piperazine Analogs with Varied Substituents

The piperazine ring is a common scaffold in medicinal chemistry due to its synthetic tractability and its ability to present substituents in defined spatial orientations. researchgate.netresearchgate.net The nitrogen atoms of the piperazine ring provide convenient handles for introducing a wide variety of substituents.

Common synthetic strategies for creating N-substituted piperazine analogs include:

N-Alkylation and N-Benzylation: These are fundamental reactions where an alkyl or benzyl group is attached to one of the nitrogen atoms of the piperazine ring. researchgate.netmdpi.com This is typically achieved by reacting the piperazine with an appropriate alkyl or benzyl halide in the presence of a base. researchgate.net

Reductive Amination: This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form an N-alkylated product. mdpi.com

Amidation and Sulfonamidation: The piperazine nitrogen can react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. researchgate.net These reactions introduce polar groups that can form hydrogen bonds with the biological target.

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Buchwald-Hartwig amination allow for the direct formation of a bond between a piperazine nitrogen and an aryl or heteroaryl ring. mdpi.comorganic-chemistry.org

These synthetic routes are often amenable to parallel synthesis and the creation of combinatorial libraries, allowing for the rapid generation of a diverse set of analogs for screening. nih.gov

Table 1: Examples of Synthetic Routes for N-Substituted Piperazine Derivatives

Reaction TypeReactantsProduct TypeReference
N-AlkylationPiperazine, Alkyl Halide, BaseN-Alkylpiperazine researchgate.net
Reductive AminationPiperazine, Aldehyde/Ketone, Reducing AgentN-Alkylpiperazine mdpi.com
AmidationPiperazine, Acyl ChlorideN-Acylpiperazine researchgate.net
SulfonamidationPiperazine, Sulfonyl ChlorideN-Sulfonylpiperazine researchgate.net
Buchwald-Hartwig AminationPiperazine, Aryl Halide, Palladium CatalystN-Arylpiperazine mdpi.comorganic-chemistry.org

Modifications on the Benzyl and Methylthio Moieties of this compound

In addition to modifying the piperazine ring, alterations to the benzyl and methylthio groups are crucial for a comprehensive SAR study. unisi.it

Benzyl Moiety Modifications:

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the benzyl ring can probe the electronic and steric requirements for activity. unisi.itnih.gov This can influence the compound's interaction with hydrophobic pockets or other specific regions of the target.

Replacement of the Phenyl Ring: The phenyl group can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions and physicochemical properties.

Methylthio Moiety Modifications:

Oxidation State of Sulfur: The sulfur atom in the methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone. This changes the polarity and hydrogen bonding capacity of the group, which can significantly impact biological activity.

Replacement of the Methyl Group: The methyl group can be substituted with other alkyl chains or functional groups to assess the steric and electronic effects at this position.

Bioisosteric Replacement of the Methylthio Group: The entire methylthio group can be replaced by other functionalities with similar size and lipophilicity, such as a methoxy (B1213986) group or a halogen atom, to understand the importance of the sulfur atom itself.

A study on 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles demonstrated that various substitutions on the phenyl ring, including methoxy, methyl, bromo, chloro, and fluoro groups at different positions, had little impact on the production of the target products, suggesting a degree of tolerance for substitution on this part of the molecule. mdpi.com

Generation of Focused Libraries of this compound Analogs for High-Throughput Screening

To efficiently explore the SAR of this compound, focused libraries of analogs are often generated for high-throughput screening (HTS). thermofisher.comnuvisan.com HTS allows for the rapid testing of thousands of compounds against a specific biological target. nuvisan.comnih.gov

The design of these focused libraries is guided by the rational design principles discussed earlier. thermofisher.com Computational methods can be employed to select a diverse yet relevant set of building blocks for library synthesis, ensuring that the resulting compounds cover a broad chemical space around the lead structure. nih.gov

Key aspects of generating focused libraries include:

Combinatorial Chemistry: This approach involves systematically combining a set of building blocks in all possible combinations to generate a large number of compounds. nih.gov For benzylpiperazines, this could involve reacting a library of substituted benzyl halides with a library of substituted piperazines. nih.gov

Parallel Synthesis: This technique allows for the simultaneous synthesis of multiple compounds in a spatially separated manner, for example, in the wells of a microtiter plate. This greatly increases the efficiency of library production. nih.gov

Purification and Characterization: Ensuring the purity and structural integrity of the library compounds is crucial for obtaining reliable screening data. Automated purification and analytical techniques are often employed. nih.gov

The resulting focused library can then be screened to identify "hit" compounds with improved activity or other desirable properties. These hits can then serve as the starting point for further rounds of optimization. nih.gov

Structure Activity Relationship Sar Analysis of 1 2 Methylthio Benzyl Piperazine and Its Analogs

Elucidation of Key Pharmacophoric Features within the 1-(2-(Methylthio)benzyl)piperazine Core

The this compound scaffold possesses several key pharmacophoric features that are crucial for its interaction with biological targets. These features, identified through the analysis of the core structure and related analogs, define the essential electronic and steric properties required for activity. The versatile structure of the piperazine (B1678402) ring allows for various modifications to fine-tune its pharmacological profile researchgate.net.

The primary pharmacophoric elements are:

The Piperazine Ring: The two nitrogen atoms within the six-membered piperazine ring are fundamental. The N1 nitrogen, attached to the benzyl (B1604629) group, is typically a tertiary amine. The N4 nitrogen is a secondary amine, providing a key site for hydrogen bonding, either as a donor or an acceptor, and serving as a basic center that is likely protonated at physiological pH. This protonated nitrogen can form critical ionic interactions with acidic residues in a target's binding pocket.

The Methylene Bridge: The flexible methylene linker connecting the benzyl ring and the piperazine core allows for conformational adaptability, enabling the molecule to adopt an optimal orientation within the binding site.

Pharmacophore models for related piperazine derivatives, such as 1-(2-pyrimidinyl)piperazine, have been developed and suggest a complex interplay of features distributed in 3-D space is necessary for biological activity nih.gov.

Quantitative Analysis of Substituent Effects on Biological Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity libretexts.orgyoutube.com. For piperazine derivatives, QSAR studies have been instrumental in identifying the physicochemical properties that drive potency. These models often relate predictor variables, such as physico-chemical properties or molecular descriptors, to the biological activity of the chemicals libretexts.org.

In the context of benzylpiperazine analogs, substituents on the benzyl ring significantly impact activity. A hypothetical QSAR analysis based on common findings in related series would likely reveal the following trends:

Electronic Effects: The electronic nature of substituents on the benzyl ring, described by parameters like the Hammett constant (σ), can influence the pKa of the piperazine nitrogens and the electronic character of the aromatic ring, affecting binding affinity.

Steric Effects: The size and shape of substituents, represented by steric parameters like molar refractivity (MR) or Taft's steric parameter (Es), are crucial. Bulky substituents can either enhance binding through increased surface contact or cause steric hindrance that prevents optimal ligand-receptor interaction. QSAR analyses on related indanone-benzylpiperidine inhibitors have shown that substitution at the para position of the benzyl ring can rapidly diminish potency, suggesting a close fit with the receptor wall nih.gov.

The following interactive table illustrates hypothetical QSAR data for a series of 1-(2-substituted-benzyl)piperazine analogs, demonstrating the influence of different substituents at the ortho-position on a generic biological activity endpoint.

Substituent (at ortho-position)Electronic Effect (σ)Lipophilicity (logP contribution)Steric Hindrance (Es)Predicted Relative Activity
-H0.000.000.001.0
-CH3-0.17+0.56-1.241.5
-SCH3+0.00+0.61-1.071.8
-Cl+0.23+0.71-0.972.2
-OCH3-0.27-0.02-0.552.5
-CF3+0.54+0.88-2.400.8

Note: Data in this table is illustrative and based on general QSAR principles for benzylpiperazine scaffolds.

QSAR models for other piperazine series have highlighted the importance of constitutional descriptors, such as the number of double bonds and oxygen atoms, in binding to enzymes like renin openpharmaceuticalsciencesjournal.com.

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the target's binding site is essential for effective ligand-target interactions.

Key conformational aspects include:

Piperazine Ring Pucker: The piperazine ring typically adopts a stable chair conformation to minimize steric strain. However, ring inversion to an alternative chair or boat conformation is possible. The energy barrier for this inversion can be influenced by the nature of the substituents on the nitrogen atoms rsc.org.

Orientation of the Benzyl Group: The substituent on the N1 nitrogen (the benzyl group) can exist in either an axial or equatorial position relative to the piperazine ring. Studies on other 2-substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by factors like intramolecular hydrogen bonding nih.gov. This axial orientation can place key nitrogen atoms in a specific spatial arrangement that mimics other active compounds nih.gov.

Rotation around the Methylene Bridge: There is rotational freedom around the C-C and C-N bonds of the methylene bridge. The presence of the ortho-methylthio group on the benzyl ring can create a steric barrier that restricts this rotation, favoring certain torsional angles over others. This restriction can pre-organize the molecule into a more bioactive conformation, reducing the entropic penalty upon binding. The energy barriers associated with the restricted rotation of amide bonds in N-benzoylated piperazines have been calculated to be between 56 and 80 kJ mol−1 rsc.org.

The interplay of these conformational factors dictates the spatial relationship between the key pharmacophoric features—the protonatable N4 nitrogen, the hydrophobic benzyl ring, and the ortho-methylthio group. An optimal conformation ensures that these features are correctly positioned to engage with their complementary interaction points within the receptor binding site.

Comparative SAR Studies with Other Substituted Benzylpiperazine Scaffolds and Related Heterocycles

Comparing the SAR of this compound with other benzylpiperazine analogs and related heterocyclic structures provides valuable context for understanding its activity profile. Benzylpiperazine (BZP) itself is a central nervous system stimulant, and its derivatives often exhibit similar properties europa.eudrugsandalcohol.ie.

Comparison with other Benzylpiperazines:

1-Benzylpiperazine (B3395278) (BZP): The parent compound, lacking any substitution on the benzyl ring, acts as a stimulant by promoting the release of dopamine (B1211576) and serotonin (B10506) researchgate.netwikipedia.org. Its potency is considered a baseline for comparison.

1-Methyl-4-benzylpiperazine (MBZP): The addition of a methyl group to the N4 position of BZP results in a compound with a slightly weaker stimulant effect but with a reduced tendency for adverse side effects compared to BZP wikipedia.org. This highlights the importance of the free N-H at the N4 position for certain activity profiles.

1,4-Dibenzylpiperazine (DBZP): This compound, often found as a byproduct in BZP synthesis, shows behavioral activity and abuse liability, though with lower potency than BZP. Its effects are more similar to BZP than to more serotonergic piperazine analogs nih.gov.

Phenylpiperazines (e.g., mCPP, TFMPP): These compounds, where the benzyl group is replaced by a phenyl group directly attached to the piperazine nitrogen, often exhibit a different pharmacological profile. For instance, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) tend to have more pronounced effects on the serotonin system compared to the more dopaminergic action of BZP drugsandalcohol.ieresearchgate.net. This underscores the critical role of the methylene spacer in directing activity.

The following interactive table provides a comparative overview of different piperazine scaffolds.

Compound NameCore ScaffoldKey SubstituentsPrimary Biological Effect
This compoundBenzylpiperazine2-Methylthio on benzyl ring(Hypothesized) CNS Stimulant
1-Benzylpiperazine (BZP)BenzylpiperazineNoneCNS Stimulant, Dopaminergic researchgate.net
1-Methyl-4-benzylpiperazine (MBZP)Benzylpiperazine4-Methyl on piperazine ringWeaker CNS Stimulant wikipedia.org
1,4-Dibenzylpiperazine (DBZP)Benzylpiperazine4-Benzyl on piperazine ringBehaviorally active, lower potency BZP-like effects nih.gov
1-(3-Chlorophenyl)piperazine (mCPP)Phenylpiperazine3-Chloro on phenyl ringSerotonergic agent europa.eu
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)Phenylpiperazine3-CF3 on phenyl ringSerotonin agonist researchgate.net

Comparison with Related Heterocycles: The piperazine moiety is a common scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic applications mdpi.com. Comparing the benzylpiperazine core to other heterocyclic systems that may target the same receptors reveals which structural elements are essential. For instance, in a series of inhibitors for equilibrative nucleoside transporters, the presence of a halogen substitute on the phenyl moiety next to a piperazine ring was found to be essential for inhibitory effects polyu.edu.hk. Similarly, studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have shown potent analgesic activity, demonstrating the versatility of the piperazine scaffold in generating compounds with different pharmacological outcomes nih.gov.

This comparative analysis demonstrates that while the benzylpiperazine core is a reliable scaffold for producing CNS-active agents, subtle modifications—such as the introduction of a 2-methylthio group, altering substitution on the N4 nitrogen, or removing the methylene bridge—can significantly alter the potency and pharmacological profile of the resulting compound.

Preclinical Pharmacological Investigations of 1 2 Methylthio Benzyl Piperazine and Its Biological Activity Spectrum

In Vitro Assessments of Biological Efficacy and Potency

The biological activity of 1-(2-(Methylthio)benzyl)piperazine and its derivatives has been characterized through a series of in vitro assays aimed at determining their affinity and selectivity for a range of neuroreceptors. These assessments are crucial for predicting the compound's therapeutic potential and mechanism of action.

Radioligand binding assays are fundamental in profiling a compound's interaction with specific receptor subtypes. These studies measure the ability of a compound to displace a known radioactive ligand from its receptor, allowing for the determination of binding affinity, typically expressed as the inhibition constant (Kᵢ).

The serotonergic system is a key target for many psychoactive compounds. Investigations into a series of arylpiperazine derivatives have revealed specific structure-activity relationships for serotonin (B10506) receptors. For the serotonin 5-HT₁ₐ receptor, compounds featuring ortho-phenyl electron-donating substituents, such as a methylthio group, demonstrate the highest activity. nih.gov Specifically, the introduction of a methylthio substituent at the ortho position of the phenyl ring, as seen in a close analog of the target compound, is a preferred modification for potent binding to the 5-HT₁ₐ receptor. nih.gov

Similarly, for the 5-HT₂ₐ receptor, the presence of an ortho-substituent on the phenyl ring is a key factor influencing binding affinity. nih.gov The general class of piperazine (B1678402) derivatives is known to potentiate central serotonin neurotransmission. researchgate.net

Binding Affinities (Kᵢ) of a 2-Methylthio Arylpiperazine Analog at Serotonin Receptors

ReceptorBinding Affinity (Kᵢ, nM)Reference
5-HT₁ₐ15 nih.gov
5-HT₂ₐ100 nih.gov

The dopaminergic system is another critical target. Research has shown that an ortho-positioned methylthio group on the phenylpiperazine structure is advantageous for dopamine (B1211576) receptor affinity. nih.gov Specifically, the introduction of a substituent at the ortho position of the phenyl ring is the most preferred modification for enhancing binding to the dopamine D₂ receptor. nih.gov The parent compound, 1-benzylpiperazine (B3395278), is known to have a significant effect on dopamine neurotransmission. researchgate.net

While the broader class of piperazine derivatives is known to potentiate noradrenaline neurotransmission, specific in vitro binding data for this compound at adrenergic receptors is not extensively detailed in the reviewed scientific literature. researchgate.net

Binding Affinity (Kᵢ) of a 2-Methylthio Arylpiperazine Analog at the Dopamine D₂ Receptor

ReceptorBinding Affinity (Kᵢ, nM)Reference
D₂41 nih.gov

The interaction of this compound with histamine (B1213489) receptors is an area requiring further investigation. While binding profiles for some arylpiperazine derivatives at the H₁ receptor have been established, specific quantitative binding data for the 2-methylthio substituted variant were not available in the reviewed literature. nih.gov

The benzylpiperazine moiety is considered a preferred structural component for ligands targeting sigma (σ) receptors. nih.gov Studies on various benzylpiperazine derivatives have identified compounds with high affinity for the σ₁ receptor. nih.govnih.govresearchgate.net For instance, derivatives with a p-methoxybenzyl group, which is electronically similar to a methylthio group, have shown high σ₁ receptor affinity. nih.govresearchgate.net However, direct radioligand binding studies quantifying the affinity of this compound for σ₁ and σ₂ receptors have not been specifically reported in the examined literature.

Contrary to investigating agonism, studies on the interaction of piperazine derivatives with the γ-aminobutyric acid type A (GABA-A) receptor have demonstrated a novel mode of action involving antagonism. nih.gov Research on a panel of 12 piperazine derivatives, including the parent compound 1-benzylpiperazine (BZP), revealed that all tested compounds inhibited the GABA-evoked ion current at the human α₁β₂γ₂ GABA-A receptor. nih.gov

This indicates that these compounds act as antagonists, not agonists. nih.gov In these studies, BZP was found to be the least potent antagonist among the derivatives tested. nih.gov This antagonistic action at the GABA-A receptor could contribute to an increase in catecholamine levels by reducing inhibitory inputs on catecholaminergic neurons. nih.govuu.nl

Receptor Binding Affinity and Selectivity Profiling

Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of drugs that mimic the action of the endogenous incretin (B1656795) hormone GLP-1, leading to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and other metabolic benefits. nih.govnih.gov The development of small-molecule, orally available GLP-1R agonists is an area of significant research interest, with various chemical scaffolds, including those containing piperazine rings, being explored for potential therapeutic use in type 2 diabetes and obesity. nih.gov

However, a comprehensive search of publicly available scientific literature and databases reveals no specific studies or data on the GLP-1R agonist activity of this compound. While related heterocyclic structures have been investigated, the potential for this particular compound to act as a GLP-1R agonist has not been documented.

Enzyme Inhibition Assays and Functional Characterization

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The following subsections explore the documented inhibitory activity of this compound against several clinically relevant enzymes.

β-Secretase 1 (BACE1) is a primary therapeutic target in Alzheimer's disease research, as it is the rate-limiting enzyme in the production of amyloid-β peptides. nih.govnih.gov Inhibition of BACE1 is considered a potential disease-modifying strategy. nih.gov Various compounds incorporating piperazine and benzyl (B1604629) structures have been evaluated for BACE1 inhibitory potential. researchgate.netrsc.org

Despite the investigation of structurally related molecules, there are no specific published data or research findings from in vitro or in vivo assays detailing the BACE1 inhibitory activity of this compound.

Dipeptidyl peptidase-4 (DPP-4) is a well-established target for the treatment of type 2 diabetes. Its inhibition prevents the degradation of incretin hormones like GLP-1, thereby enhancing insulin secretion. nih.govresearchgate.net Numerous piperazine-derived compounds have been designed and synthesized as DPP-4 inhibitors. cabidigitallibrary.orgresearchgate.net

A review of the current literature indicates that while the piperazine scaffold is common among DPP-4 inhibitors, no specific enzyme inhibition assays or functional characterization studies have been published for this compound. cabidigitallibrary.orgresearchgate.netnih.gov Therefore, its potency and efficacy as a DPP-4 inhibitor remain undocumented.

Acyl-CoA: Cholesterol O-Acyltransferase-1 (ACAT-1) is an intracellular enzyme responsible for the esterification of cholesterol, a process implicated in the pathology of atherosclerosis and certain neurodegenerative diseases. researchgate.netnih.gov Piperazine-containing molecules have been investigated as inhibitors of this enzyme. nih.govmdpi.com For instance, the clinical candidate K-604, an ACAT-1 inhibitor, features a piperazine unit in its structure which enhances its aqueous solubility and oral absorption. researchgate.netmdpi.com

However, there is no specific research available that evaluates or quantifies the inhibitory effect of this compound on ACAT-1 activity.

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis and is a target of interest in oncology and inflammatory diseases. A thorough search of scientific databases and literature yields no information regarding the modulation of NAMPT activity by this compound.

The Hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov Various classes of non-nucleoside inhibitors that bind to allosteric sites on the enzyme have been discovered, some of which feature benzyl or other aromatic moieties. nih.govcapes.gov.br

Despite the broad search for HCV NS5B polymerase inhibitors, there are no published studies, enzyme inhibition data, or functional characterizations specifically for this compound. Its potential activity against this viral enzyme has not been reported in the scientific literature.

Cellular Pathway Modulation and Phenotypic Screening

Apoptosis Induction and Cell Cycle Arrest Mechanisms

The compound this compound, also known as MMPP, and other related piperazine derivatives have been the subject of investigations into their potential as anticancer agents. A key aspect of this research involves understanding their effects on fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle regulation.

Studies on various piperazine derivatives have demonstrated their ability to induce apoptosis in cancer cells. For instance, treatment of pancreatic cancer cells with benzyl isothiocyanate (BITC), a compound with structural similarities to MMPP, led to the induction of apoptosis. This was characterized by an increased ratio of Bax to Bcl-2 proteins, which are key regulators of the apoptotic process, as well as the cleavage of procaspase-3 and poly(ADP-ribose)polymerase (PARP). nih.gov Similarly, piperine (B192125), another natural compound containing a piperidine (B6355638) ring, has been shown to induce apoptosis in melanoma cells, evidenced by the cleavage of Caspase-3 and PARP. nih.govplos.org

In addition to inducing apoptosis, many piperazine derivatives exhibit the ability to cause cell cycle arrest, a mechanism that halts cell division. For example, BITC was found to cause G2/M phase cell cycle arrest in pancreatic cancer cells. nih.gov This arrest was associated with a decrease in the levels of key G2/M regulatory proteins, including cyclin-dependent kinase 1 (Cdk1), cyclin B1, and cell division cycle 25B (Cdc25B). nih.gov In another study, piperine was shown to induce G1 phase cell cycle arrest in melanoma cells. nih.govplos.org This was linked to the downregulation of cyclin D1 and the induction of p21, a protein that inhibits cell cycle progression. nih.gov Furthermore, some quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors. nih.gov

The induction of apoptosis and cell cycle arrest by these compounds is often linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage. nih.govplos.org For example, piperine treatment in melanoma cells led to an increase in ROS, and blocking ROS protected the cells from both cell cycle arrest and apoptosis. nih.gov

Phosphoinositide 3-Kinase (PI3K) Signaling Pathway Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. The inhibition of this pathway is a key strategy in the development of novel anticancer therapies.

While direct studies on this compound's effect on the PI3K pathway are not extensively detailed in the provided results, the broader class of piperazine-containing compounds has shown activity related to this pathway. The PI3K pathway is known to be a target for various small molecule inhibitors in cancer therapy. nih.gov Multi-node inhibition strategies targeting different components of the PI3K/AKT/mTOR pathway have shown promise in preclinical models of endometrial and breast cancer. nih.gov For example, the combination of a PI3Kα inhibitor (serabelisib) and a dual mTORC1/mTORC2 inhibitor (sapanisertib) has been shown to effectively suppress the pathway's signaling. nih.gov This highlights the therapeutic potential of targeting the PI3K pathway, a mechanism that could be relevant for piperazine derivatives.

Anti-Proliferative Effects on Cancer Cell Lines

A significant body of research has demonstrated the anti-proliferative effects of this compound and related arylpiperazine derivatives across a wide range of cancer cell lines. nih.gov These compounds have shown the ability to inhibit the growth of various human tumor cell lines, often with low micromolar efficacy.

For instance, novel vindoline-piperazine conjugates have demonstrated significant anti-proliferative effects against the NCI60 panel of human tumor cell lines. mdpi.com Specifically, conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly potent against breast cancer and non-small cell lung cancer cell lines, respectively. mdpi.com Some of these derivatives showed remarkable activity, causing significant growth inhibition in colon, central nervous system (CNS), melanoma, renal, and breast cancer cells. mdpi.com

Similarly, a series of aminated quinolinequinones linked to piperazine analogs were screened against the NCI cancer cell lines and showed potent growth inhibition. nih.gov One compound, QQ1, was particularly effective against the ACHN renal cancer cell line, with an IC50 value of 1.55 μM. nih.gov Further investigations revealed that QQ1 inhibited the proliferation of ACHN cells by inducing cell cycle arrest. nih.gov

The anti-proliferative activity of these piperazine derivatives is often dose-dependent. For example, quinoxalinyl–piperazine compounds have been shown to inhibit the proliferation of several cancer cell lines, including breast, skin, pancreas, and cervix, in a dose-dependent manner. nih.gov

Table 1: Anti-proliferative Activity of Selected Piperazine Derivatives

Compound ClassCancer TypeCell Line(s)Observed Effect
Vindoline-piperazine conjugatesBreast, Non-small cell lung, Colon, CNS, Melanoma, RenalMDA-MB-468, HOP-92, various NCI60 linesSignificant growth inhibition, low micromolar GI50 values. mdpi.com
Aminated quinolinequinones-piperazine analogsRenal, Melanoma, BreastACHN, LOX IMVI, MCF7, T-47D, MDA-MB-468Potent anticancer activity, GI% values up to 98.59%. nih.gov
Quinoxalinyl–piperazine derivativesBreast, Skin, Pancreas, CervixVariousDose-dependent inhibition of proliferation. nih.gov

In Vivo Efficacy Studies in Preclinical Animal Models (excluding human clinical trials)

Evaluation in Cancer Xenograft Models

The in vivo efficacy of potential anticancer agents is a critical step in their preclinical development. Cancer xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool for evaluating the therapeutic potential of new compounds. nih.gov

While specific in vivo xenograft data for this compound was not found in the provided search results, the general approach and importance of such models are well-established. These models allow for the assessment of a drug's ability to inhibit tumor growth in a living organism. nih.govnih.gov For example, the combination of a PI3K inhibitor and a PARP inhibitor has been shown to reduce the growth of triple-negative breast cancer patient-derived primary tumor xenografts. nih.gov Similarly, a multi-node inhibitor approach targeting the PI3K/AKT/mTOR pathway demonstrated complete inhibition of tumor growth or even tumor regression in xenograft models of endometrial and breast cancer. nih.gov

The efficacy of everolimus, an mTOR inhibitor, alone and in combination with irinotecan, has been evaluated in colorectal cancer xenograft models (HT29 and HCT116). plos.org These studies demonstrated significant tumor growth inhibition, highlighting the utility of xenograft models in assessing combination therapies. plos.org

The accessibility of subcutaneous tumors in these models allows for straightforward monitoring of tumor volume and response to treatment over time. nih.gov This makes them valuable tools for the initial in vivo evaluation of novel compounds like piperazine derivatives.

Assessment of Antimicrobial Activity in Infection Models

In addition to their anticancer properties, some piperazine derivatives have been investigated for their antimicrobial activity.

While in vivo infection model data for this compound was not available in the search results, in vitro studies have shown the antimicrobial potential of related compounds. For instance, a newly synthesized benzoxazole (B165842) derivative containing a piperazine moiety was evaluated for its antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov Another study synthesized and evaluated a series of 1H-1,2,3-triazole and carboxylate derivatives of metronidazole, a well-known antimicrobial agent, for their in vitro antimicrobial activity. beilstein-journals.org Several of these new compounds showed potent inhibition of fungal and bacterial growth. beilstein-journals.org

These in vitro findings suggest that piperazine-containing compounds may have potential as antimicrobial agents, and future studies could involve their evaluation in in vivo infection models to determine their efficacy in a living system.

Anti-inflammatory Response in Animal Models

There are no available scientific studies that have specifically investigated the anti-inflammatory properties of this compound in animal models. Research on other novel piperazine derivatives has shown anti-inflammatory potential in various assays, such as murine asthma models, but these findings are not directly applicable to the subject compound.

Efficacy in Models of Central Nervous System Disorders

While the benzylpiperazine moiety is a component of various compounds designed for central nervous system (CNS) activity, no specific preclinical studies on the efficacy of this compound in animal models of CNS disorders have been found in the public domain. Studies on other benzylpiperazine derivatives have explored their potential as antidepressants or treatments for neurodegenerative diseases, but this research does not include the specific compound . nih.govnih.gov

Anthelmintic Efficacy Studies

The scientific literature lacks any studies evaluating the anthelmintic efficacy of this compound. Although piperazine and some of its complex derivatives are known for their use as anthelmintic agents, there is no published data to support or refute such activity for this compound. nih.govmdpi.comresearchgate.net

Investigation of Metabolic Pathways (preclinical in vitro and in vivo animal studies)

Detailed metabolic studies specifically for this compound are not available in the published literature. The following sections describe the general metabolic pathways observed for structurally related compounds, such as N-benzylpiperazine (BZP), but it must be emphasized that these are not specific findings for this compound. The presence of a methylthio group on the benzyl ring introduces a potential metabolic site (e.g., S-oxidation to sulfoxide (B87167) and sulfone) not present in many other studied analogues.

Identification of Major Metabolites of this compound

No studies have identified the specific metabolites of this compound. For the related compound BZP, major metabolites identified in preclinical studies include hydroxylated forms (e.g., p-hydroxy-BZP and m-hydroxy-BZP) and degradation products of the piperazine ring. europa.eunih.gov It is plausible that this compound could undergo similar reactions such as aromatic hydroxylation and N-dealkylation, in addition to oxidation of the sulfur atom.

Role of Cytochrome P450 Enzymes (CYP) in this compound Biotransformation

The specific cytochrome P450 isozymes responsible for the biotransformation of this compound have not been identified. Studies on other piperazine derivatives indicate that multiple CYP enzymes are typically involved. For instance, the metabolism of BZP has been shown to involve CYP2D6, CYP1A2, and CYP3A4. researchgate.net The metabolism of other piperazine-containing drugs frequently involves CYP3A4 and CYP2D6. nih.govnih.gov It is highly likely that CYP enzymes catalyze the metabolism of this compound, but the specific isoforms have not been determined experimentally.

Phase I and Phase II Metabolic Pathways

Specific Phase I and Phase II metabolic pathways for this compound have not been documented. Based on related compounds, Phase I metabolism would likely involve oxidation reactions. For BZP, Phase I includes hydroxylation of the benzyl ring. mdma.ch For this compound, potential Phase I reactions could include:

Aromatic hydroxylation on the benzyl ring.

N-dealkylation of the piperazine ring.

Oxidation of the piperazine ring .

S-oxidation of the methylthio group to form sulfoxide and sulfone metabolites.

Following Phase I reactions, the resulting metabolites would likely undergo Phase II conjugation. For BZP, metabolites are excreted in part as glucuronide and/or sulfate (B86663) conjugates. europa.eumdma.ch Similar Phase II pathways, such as glucuronidation, would be expected for hydroxylated metabolites of this compound.

Following a comprehensive review of scientific literature, specific preclinical data on the metabolic stability of the compound this compound could not be located. Published studies detailing the in vitro metabolism, including metabolic half-life and intrinsic clearance in either microsomal or hepatocyte systems for this exact molecule, are not available in the public domain.

General methodologies for assessing metabolic stability are well-established in preclinical drug development. These studies are crucial for predicting a compound's pharmacokinetic profile in vivo.

Microsomal Stability Assays: These in vitro tests use liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily. By incubating a compound with liver microsomes and necessary cofactors (e.g., NADPH), researchers can measure the rate at which the parent compound is metabolized. This provides data on metabolic half-life (t½) and intrinsic clearance (CLint), which are critical indicators of how quickly the compound might be cleared in the body.

Hepatocyte Stability Assays: These assays utilize intact liver cells (hepatocytes), either freshly isolated or cryopreserved. Hepatocytes offer a more complete metabolic picture as they contain both Phase I (e.g., CYP-mediated oxidation) and Phase II (e.g., glucuronidation) metabolic enzymes, as well as transporters. The rate of disappearance of the parent compound in a hepatocyte suspension or culture allows for the determination of its metabolic stability and can provide a more comprehensive prediction of hepatic clearance.

While information exists for structurally related compounds, such as certain piperazine derivatives, this data is not directly applicable to this compound. The specific arrangement and nature of the chemical groups on a molecule are critical determinants of its interaction with metabolic enzymes. Therefore, extrapolating metabolic data from even closely related analogues would be scientifically unsound.

Without specific experimental data for this compound, any discussion of its metabolic stability would be purely speculative. Detailed research findings and data tables, as requested, cannot be generated.

Advanced Analytical Methodologies for Research on 1 2 Methylthio Benzyl Piperazine

Chromatographic Techniques for High-Resolution Separation in Research Samples

Chromatographic techniques are fundamental in the analysis of 1-(2-(Methylthio)benzyl)piperazine, providing the necessary separation from other components in a sample. The choice of technique depends on the specific research question, the nature of the sample, and the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) coupled with UV Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds in a liquid mobile phase. When coupled with a Ultraviolet (UV) detector, it becomes a robust method for both qualitative and quantitative analysis of compounds that absorb UV light. mdpi.comresearchgate.net

In the context of research on this compound and related piperazine (B1678402) derivatives, HPLC-UV offers several advantages. It is a well-established and widely available technique, capable of providing reliable and repeatable results. mdpi.com The method can be optimized for the specific analyte by adjusting the mobile phase composition, pH, and the type of stationary phase, typically a C18 column. nih.govnih.gov UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. nih.gov For many piperazine compounds, characteristic UV-VIS spectra can be obtained, which, along with the retention time, aids in their identification. mdpi.com

While HPLC-UV is a valuable screening tool, its specificity can be limited, especially in complex matrices where multiple compounds may have similar retention times and UV spectra. mdpi.com

Table 1: HPLC-UV Method Parameters for Analysis of Related Compounds

ParameterConditionReference
Column LC-18 DB (250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase 5mM KH2PO4 buffer (pH 6.0):methanol:diethyl ether (55:40:5, v/v/v) nih.gov
Flow Rate 0.8 mL/min nih.gov
Detection 245 nm nih.gov
Temperature 35 °C nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. researchgate.net In the study of this compound, GC-MS is particularly valuable for metabolite profiling, which involves the identification and quantification of the byproducts of metabolic processes in biological samples. mdma.chnih.govnih.gov

Prior to GC-MS analysis, non-volatile metabolites of this compound often require derivatization to increase their volatility. A common procedure involves acetylation. mdma.chnih.gov The sample is then introduced into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. rsc.org The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. nih.gov

GC-MS allows for the identification of metabolites by comparing their mass spectra to libraries of known compounds. mdma.ch Studies on related benzylpiperazine compounds have successfully used GC-MS to identify metabolites formed through processes like hydroxylation of the aromatic ring and degradation of the piperazine moiety. mdma.chnih.gov

Table 2: GC-MS Parameters for Analysis of Related Piperazine Compounds

ParameterConditionReference
GC Column Supelco Equity 5 (30 m x 0.25 mm i.d. x 0.25 µm) rsc.org
Injection Temperature 260 °C rsc.org
Carrier Gas Helium (1 mL/min) rsc.org
Oven Temperature Program Initial 60°C (1 min), ramp 10°C/min to 170°C (2 min), ramp 15°C/min to 280°C (4 min) rsc.org
Transfer Line Temperature 280 °C rsc.org
Source Temperature 230 °C rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the high separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, making it an ideal tool for analyzing complex mixtures. mdpi.comresearchgate.net This technique is particularly useful in forensic and clinical toxicology for the detection and quantification of compounds like this compound in biological matrices such as urine and blood. mdpi.comnih.gov

In LC-MS/MS, the sample is first separated by the LC system. The eluent from the LC column is then introduced into the mass spectrometer. The first stage of mass analysis (MS1) selects a specific precursor ion (e.g., the protonated molecule of this compound). This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, leading to very low limits of detection. mdpi.comresearchgate.net

The use of deuterated internal standards can further enhance the accuracy and reproducibility of quantification. mdpi.com LC-MS/MS methods have been successfully developed and validated for the determination of various piperazine derivatives in complex samples. mdpi.comnih.gov

Mass Spectrometry for Structural Elucidation and Quantitative Analysis in Research Contexts

Mass spectrometry is an indispensable tool in the analysis of this compound, providing critical information for both the identification of unknown compounds and the precise measurement of known substances. mdma.chnih.govrsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This capability is invaluable for the structural elucidation of unknown metabolites or degradation products of this compound.

By measuring the mass of an ion with high precision (typically to four or five decimal places), the number of possible elemental formulas can be significantly narrowed down. nih.gov When combined with other analytical data, such as fragmentation patterns from tandem mass spectrometry, HRMS can provide a high degree of confidence in the identification of a compound's structure. For instance, in the analysis of related psychoactive substances, LC-ESI-QTOF-MS/MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Tandem Mass Spectrometry) has been used to obtain high-resolution mass spectra, facilitating the elucidation of their chemical structures. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation pattern. nih.gov In a tandem mass spectrometer, ions of a specific mass-to-charge ratio are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to produce a tandem mass spectrum.

The fragmentation pattern is characteristic of the molecule's structure. For piperazine derivatives, fragmentation is often initiated at the nitrogen atoms of the piperazine ring. nih.govlibretexts.orgmiamioh.edu Analysis of the fragmentation pathways can reveal information about the different structural components of the molecule. For example, the loss of specific neutral fragments can indicate the presence of certain functional groups or substructures. nih.gov By studying the fragmentation patterns of this compound, researchers can gain insights into its chemical structure and differentiate it from its isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation, Conformation, and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules like this compound. It provides unparalleled insight into the molecular framework by mapping the chemical environments of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C). This allows for the confirmation of the compound's structure, analysis of its three-dimensional shape (conformation) in solution, and the study of its interactions with other molecules.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

One-dimensional (1D) ¹H and ¹³C NMR spectra serve as the primary methods for verifying the identity and purity of this compound.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides a map of all the proton environments in the molecule. For this compound, distinct signals would be observed for the protons of the methylthio group (-SCH₃), the benzyl (B1604629) group (the -CH₂- bridge and the aromatic ring protons), and the piperazine ring. The methyl protons would appear as a sharp singlet, typically in the upfield region of the spectrum. The benzylic protons, being adjacent to both the aromatic ring and a nitrogen atom, would resonate as a singlet at a characteristic downfield shift. The four protons on the aromatic ring would produce a complex multiplet pattern, with their exact shifts influenced by the electron-donating methylthio group. The eight protons of the piperazine ring often appear as two or more distinct multiplets, as the protons on either side of the N-benzyl nitrogen are chemically different from those near the -NH group. chemicalbook.com

Carbon-¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. In this compound, separate signals are expected for the methyl carbon of the -SCH₃ group, the benzylic carbon, the carbons of the piperazine ring, and the carbons of the aromatic ring. chemicalbook.com The chemical shifts of the aromatic carbons are particularly informative, with the carbon directly bonded to the sulfur atom showing a characteristic shift. chemicalbook.com Full spectral assignment is typically confirmed using 2D NMR techniques. lew.roresearchgate.net

Below is a table of predicted NMR data based on values for analogous structures. chemicalbook.comchemicalbook.comchemicalbook.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.0–7.4 (multiplet)125.0–130.0
Aromatic C-S-~138.0
Aromatic C-CH₂-~136.0
Benzyl CH₂~3.5 (singlet)~62.5
Piperazine CH₂ (next to N-benzyl)~2.5 (multiplet)~53.0
Piperazine CH₂ (next to NH)~2.9 (multiplet)~45.5
Methyl S-CH₃~2.4 (singlet)~15.5

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis

While 1D NMR confirms the basic structure, advanced 2D NMR experiments are necessary to make unambiguous signal assignments and to study the molecule's spatial arrangement. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for conformational analysis as it identifies protons that are close to each other in space, regardless of whether they are bonded. arxiv.org For a flexible molecule like this compound, NOESY can reveal the preferred orientation of the benzyl group relative to the piperazine ring. nih.gov For example, observing a NOE cross-peak between the benzylic protons and certain protons on the piperazine ring would provide direct evidence for a specific folded conformation in solution. arxiv.org

Chemical Derivatization Strategies for Enhanced Analytical Detection and Characterization in Research

In analytical research, particularly for chromatographic techniques like Gas Chromatography (GC), chemical derivatization is a crucial step. jfda-online.com It involves chemically modifying the analyte to improve its properties for analysis, such as increasing its volatility and thermal stability or enhancing its detectability. chromatographyonline.comsciencetechindonesia.com For this compound, the secondary amine (-NH) in the piperazine ring is the primary target for derivatization. nih.gov

Common derivatization strategies for piperazine-containing compounds include:

Acylation: This is a widely used method where the secondary amine is converted into an amide. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are frequently employed. scholars.directscholars.direct The resulting trifluoroacetyl derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis. researchgate.net The fluorine atoms also make the derivative highly responsive to electron capture detection (ECD), a very sensitive detection method. jfda-online.com

Silylation: This process replaces the active hydrogen of the amine with a trimethylsilyl (B98337) (TMS) group. Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. scispace.comresearchgate.net Silylation reduces the polarity of the molecule and increases its volatility, which improves peak shape and reduces retention time in GC systems. nih.gov

These derivatization methods are essential for developing robust and sensitive quantitative methods for analyzing this compound in complex matrices for research purposes. scholars.directnih.gov

Table 2: Chemical Derivatization Strategies for this compound

Strategy Example Reagent Target Functional Group Resulting Derivative Primary Analytical Advantage
AcylationTrifluoroacetic anhydride (TFAA)Secondary Amine (-NH)N-Trifluoroacetyl amideImproves volatility and thermal stability for GC-MS; enhances sensitivity for ECD. scholars.directresearchgate.net
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Secondary Amine (-NH)N-Trimethylsilyl (TMS) amineIncreases volatility and improves peak shape for GC-MS analysis. scispace.comnih.gov

Computational Chemistry and in Silico Approaches in 1 2 Methylthio Benzyl Piperazine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for identifying potential drug targets and elucidating the mechanism of action at a molecular level.

In the study of piperazine (B1678402) derivatives, molecular docking is frequently employed to understand how these compounds interact with various biological targets. For instance, research on benzylpiperazine derivatives as potential σ1 receptor antagonists uses docking to identify crucial binding interactions. nih.govacs.org Similarly, studies on arylpiperazine derivatives as acetylcholinesterase (AChE) inhibitors utilize docking to determine the binding mode within the enzyme's active site. researchgate.netresearchgate.net In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, such as a 1-(2-(Methylthio)benzyl)piperazine analog, is then computationally placed into the receptor's binding site. Scoring functions are used to estimate the binding affinity for different orientations, predicting the most stable complex.

Key interactions identified through docking often include:

Hydrogen Bonds: These are critical for the specificity and stability of the ligand-receptor complex. For example, the nitrogen atom of a piperazine ring can form hydrogen bonds with amino acid residues like tyrosine. researchgate.net

Hydrophobic Interactions: The benzyl (B1604629) group of benzylpiperazine derivatives can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic ring of the benzyl group can stack with aromatic residues such as tryptophan, contributing to binding affinity. researchgate.net

These simulations provide a rational basis for designing new analogs with improved potency and selectivity by modifying the chemical structure to enhance these favorable interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govatlantis-press.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, guiding lead optimization. nih.gov

For piperazine derivatives, QSAR studies have been successfully applied to understand their inhibitory activities against various targets, such as the mammalian target of rapamycin (B549165) complex 1 (mTORC1). mdpi.comresearchgate.netscilit.com In a typical QSAR study, a dataset of piperazine analogs with known biological activities (e.g., IC₅₀ values) is used. mdpi.com A wide range of molecular descriptors are calculated for each compound, falling into categories like electronic, steric, hydrophobic, and topological.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed activity. atlantis-press.commdpi.com For piperazine-based mTORC1 inhibitors, QSAR models have revealed that the following descriptors are significantly correlated with their biological activity mdpi.comresearchgate.netscilit.com:

Descriptor CategorySpecific DescriptorInfluence on Activity
Electronic Energy of the Lowest Unoccupied Molecular Orbital (ELUMO)Correlates with the molecule's ability to accept electrons.
Electronic Electrophilicity Index (ω)Measures the electrophilic nature of the molecule.
Steric/Physicochemical Molar Refractivity (MR)Relates to the volume and polarizability of the molecule.
Physicochemical Aqueous Solubility (Log S)Affects the bioavailability of the compound.
Topological Topological Polar Surface Area (TPSA)Influences membrane permeability and absorption.
Physicochemical Refractive Index (n)Related to the density and composition of the molecule.

Once validated, these QSAR models serve as powerful predictive tools. nih.gov They allow researchers to prioritize the synthesis of compounds, like new analogs of this compound, that are predicted to have the highest activity, thereby saving time and resources. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational and Binding Dynamics of this compound and its Analogs

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique is crucial for assessing the stability of a docked pose and understanding the conformational flexibility of both the ligand and the target protein upon binding. nih.govresearchgate.net

In research involving piperazine derivatives, MD simulations are often performed after molecular docking to validate the predicted binding modes. nih.govresearchgate.net For example, in the development of piperazine derivatives as HIV-1 inhibitors, MD simulations were used to analyze the conformational adaptability of the molecules within the gp120 binding site. nih.gov The stability of the ligand-protein complex during the simulation is a key indicator of a viable binding mode. This is often assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and the binding is stable. researchgate.net

MD simulations can also reveal:

The role of water molecules in mediating ligand-receptor interactions.

Conformational changes in the protein that may occur upon ligand binding, which are not always apparent from static structures.

The relative binding free energies of different ligands, which can help in ranking their potencies.

Studies on the conformational analysis of piperazine derivatives have shown that their flexibility can be a critical factor in their biological activity, a detail that is more accurately captured by dynamic simulations than by static modeling alone. nih.govnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pharmacokinetic Assessment

A promising drug candidate must not only have high potency but also possess favorable pharmacokinetic properties. In silico ADME prediction tools are used early in the drug discovery process to evaluate a compound's potential for Absorption, Distribution, Metabolism, and Excretion. nih.goveuropa.eu These predictions help to identify and filter out compounds that are likely to fail later in development due to poor pharmacokinetics. nih.gov

For piperazine derivatives, various online platforms and software are used to calculate key ADME-related properties. mdpi.comnih.gov For instance, studies on piperazine-based inhibitors and hybrids often use tools like SwissADME to predict their drug-likeness and pharmacokinetic profiles. mdpi.comnih.gov These tools assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps to predict oral bioavailability.

Key ADME parameters predicted for piperazine analogs include:

PropertyDescriptionRelevance
Molecular Weight The mass of the molecule.Influences diffusion and absorption.
LogP The logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, affecting absorption and distribution.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms.Predicts cell membrane permeability and oral bioavailability.
Hydrogen Bond Donors/Acceptors The number of N-H or O-H bonds and N or O atoms.Affects solubility and binding to targets.
Gastrointestinal (GI) Absorption Prediction of absorption from the gut.High absorption is desirable for orally administered drugs.
Blood-Brain Barrier (BBB) Permeation Prediction of the ability to cross the BBB.Important for CNS-targeting drugs.

By evaluating these properties for compounds like this compound, researchers can make informed decisions about which candidates have a higher probability of success and are worth advancing to more resource-intensive preclinical and clinical testing. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netnih.gov It provides detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability, reactivity, and properties. nih.gov

In the context of drug design involving piperazine derivatives, DFT calculations are used to compute a variety of electronic descriptors that can be correlated with biological activity. mdpi.comresearchgate.net For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. mdpi.com

HOMO Energy (EHOMO): Represents the ability of a molecule to donate electrons.

LUMO Energy (ELUMO): Represents the ability of a molecule to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov

Studies on piperazine-based inhibitors have employed DFT methods, such as B3LYP with a 6-31G basis set, to calculate these and other electronic parameters. mdpi.comresearchgate.net These descriptors are often used in QSAR models to provide a more profound, physics-based understanding of the structure-activity relationship. mdpi.comuchile.cl

Electronic DescriptorDefinitionSignificance in Drug Design
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the molecule's potential to act as an electron donor in reactions.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the molecule's potential to act as an electron acceptor; often a key descriptor in QSAR. mdpi.comresearchgate.net
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and the ability to engage in polar interactions.
Electrophilicity Index (ω) A measure of the energy lowering due to maximal electron flow.Quantifies the molecule's electrophilic character. mdpi.comresearchgate.net

By applying DFT, researchers can gain a deeper understanding of the electronic properties that govern the interactions of this compound and its analogs with their biological targets.

Future Perspectives and Emerging Research Avenues for 1 2 Methylthio Benzyl Piperazine

Exploration of Undiscovered Pharmacological Targets and Novel Mechanisms of Action

The benzylpiperazine core is a privileged structure in medicinal chemistry, known to interact with various biological targets. Future research should focus on a broad screening of 1-(2-(Methylthio)benzyl)piperazine to identify its primary pharmacological activities and potential novel mechanisms of action.

Based on the activities of related compounds, several target families warrant investigation:

Central Nervous System (CNS) Receptors: Many benzylpiperazine derivatives, such as 1-benzylpiperazine (B3395278) (BZP), exhibit stimulant properties by interacting with dopaminergic and serotonergic systems. researchgate.netnih.gov Studies could explore the binding affinity and functional activity of this compound at dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters and receptors.

Sigma Receptors (σR): Recently, benzylpiperazine derivatives have been developed as selective σ1 receptor antagonists for the potential treatment of neuropathic pain. nih.gov Investigating the affinity of this compound for σ1 and σ2 receptors could open avenues for its use in pain management or neurological disorders.

Enzyme Inhibition: Research on other substituted benzylpiperazines has identified them as potential inhibitors of key enzymes. For example, certain derivatives have been designed as dual inhibitors of cholinesterases and Aβ aggregation for Alzheimer's disease therapy. nih.gov Another study highlighted benzylpiperazine compounds as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in nociception and inflammation. unisi.it Screening against these and other enzyme classes could reveal unexpected therapeutic potential.

Cerebrovascular Activity: Some complex benzylpiperazine derivatives have been investigated as cerebral vasodilators, suggesting a potential role in treating cerebrovascular diseases. nih.govnih.gov

Potential Pharmacological Target ClassEvidence from Related CompoundsPotential Therapeutic Area
Monoamine Transporters/Receptors 1-Benzylpiperazine (BZP) acts as a dopamine and serotonin releasing agent. researchgate.netnih.govCNS Disorders, Stimulants
Sigma-1 (σ1) Receptor Benzylpiperazine derivatives show antagonist activity with anti-allodynic effects in vivo. nih.govNeuropathic Pain, Neurology
Cholinesterases (AChE, BChE) N'-2-(4-Benzylpiperazin-1-yl)acylhydrazones act as dual inhibitors of cholinesterases and Aβ aggregation. nih.govAlzheimer's Disease
Monoacylglycerol Lipase (MAGL) Benzylpiperazine derivatives have been identified as reversible MAGL inhibitors. unisi.itPain, Inflammation
Vasodilator Mechanisms KB-2796, a complex benzylpiperazine, is a known cerebral vasodilator. nih.govCerebrovascular Disease

Development of Advanced Synthetic Routes for Scalable Production in Research Settings

To facilitate comprehensive biological evaluation, the availability of the compound in sufficient quantities is essential. While standard synthetic routes are likely applicable, future research should focus on developing advanced, efficient, and scalable methods for producing this compound.

Established methods for synthesizing N-benzylpiperazines typically involve the reaction of piperazine (B1678402) with a corresponding benzyl (B1604629) halide, such as 2-(methylthio)benzyl chloride. orgsyn.org However, these methods can sometimes result in mixtures of mono- and di-substituted products, requiring extensive purification. orgsyn.org

Future synthetic development could explore:

Optimized Direct Alkylation: Modifying reaction conditions (e.g., temperature, stoichiometry, solvent) and using piperazine in a protected form to favor monosubstitution and simplify purification.

Modern Catalytic Methods: While typically used for N-arylpiperazines, palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann-Goldberg couplings could be adapted for more complex syntheses involving the piperazine scaffold, offering high yields and functional group tolerance. mdpi.com

Flow Chemistry: For scalable and reproducible production, continuous flow synthesis offers advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier automation. Developing a flow-based synthesis would be a significant step towards enabling larger-scale research.

Integration of this compound into Chemical Biology Probes

To elucidate the mechanism of action and identify the direct cellular binding partners of this compound, it can be developed into a chemical biology probe. This involves chemically modifying the core structure to incorporate a reporter tag (e.g., a fluorophore or biotin) or a reactive group for target identification.

A key emerging technique is Activity-Based Protein Profiling (ABPP), a powerful proteomic method used to map the active sites of entire enzyme families. unisi.it A future research goal could be the design of an ABPP probe based on the this compound scaffold. Such a probe would be designed to irreversibly bind to its protein target(s), allowing for their subsequent identification and characterization via mass spectrometry. This approach would provide unbiased insight into the compound's molecular targets within a complex biological system. unisi.it

Advanced Computational Modeling for Precise Pharmacological Activity Prediction

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the prediction of pharmacological activity and guiding the design of more potent and selective analogs.

Future research on this compound should leverage:

Molecular Docking: Docking studies can be performed to predict the binding mode and affinity of the compound against a panel of potential protein targets, such as those identified in section 8.1. This was successfully used to understand the interaction of benzylpiperazine derivatives with cholinesterase enzymes. nih.gov These simulations can help prioritize experimental testing and explain observed biological activities at an atomic level.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of activity data is generated for this compound and its analogs, QSAR models can be built. These models correlate chemical structure with biological activity, allowing for the prediction of activity for newly designed compounds and guiding the optimization of the lead structure.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of binding interactions and revealing conformational changes that are crucial for biological function.

Collaborative Research Initiatives and Data Sharing for Accelerating Discovery

The advancement of knowledge regarding a novel research compound like this compound can be significantly accelerated through open science and collaboration.

Key future actions should include:

Public Data Deposition: All generated pharmacological, chemical, and computational data should be deposited in open-access databases such as PubChem, ChEMBL, and the ZINC database. This makes the information available to the global scientific community, preventing duplicative efforts and enabling others to build upon the findings.

High-Throughput Screening Collaborations: The compound could be submitted to large-scale screening programs run by academic consortia or commercial vendors (e.g., ChemDiv, Enamine) that test compounds against hundreds of biological targets. chemdiv.com This would rapidly generate a broad profile of its biological activities.

Interdisciplinary Partnerships: Establishing collaborations between synthetic chemists, pharmacologists, computational biologists, and structural biologists will be crucial. Such partnerships ensure a comprehensive approach to understanding the compound's properties, from its synthesis and molecular interactions to its effects in cellular and in vivo models.

Q & A

Basic Research Questions

Q. What are established synthetic routes for 1-(2-(Methylthio)benzyl)piperazine derivatives?

  • Methodological Answer : A common approach involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, analogs like 1-(2-fluorobenzyl)piperazine are synthesized via reactions between benzyl halides and piperazine derivatives in solvents like dichloromethane (DCM) with catalysts such as CuSO₄·5H₂O and sodium ascorbate . Reaction optimization (e.g., microwave-assisted synthesis at 50°C for 10 minutes) can enhance efficiency . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or crystallization (ether) is typical .

Q. How can researchers purify and characterize this compound derivatives?

  • Methodological Answer : Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 1:8 ratio) . For characterization, use:

  • NMR spectroscopy to confirm substituent positions (e.g., aromatic protons in 1-(2-methylphenyl)piperazine at δ 3.09 ppm for CH₂ groups) .
  • Mass spectrometry (e.g., ESI-MS) to verify molecular weight and fragmentation patterns.
  • HPLC with UV detection for purity assessment (≥95% purity is standard for research compounds) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound-based anticancer agents?

  • Methodological Answer : Molecular docking (e.g., using AutoDock Vina) evaluates binding affinity to target proteins like tyrosine kinases. For example, fluorobenzyl-piperazine analogs showed strong interactions with kinase ATP-binding pockets . Key steps:

Prepare the ligand (optimize 3D structure with Open Babel).

Select a protein target (e.g., PDB ID 4R3Q for EGFR kinase).

Analyze binding poses and hydrogen bonding/π-π interactions.

Validate with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .

Q. How to resolve contradictory data in pharmacological evaluations of piperazine derivatives?

  • Methodological Answer :

  • Cross-reference structural analogs : Compare SAR trends (e.g., substituent effects on IC₅₀ values in kinase inhibition) .
  • Orthogonal assays : Use complementary methods (e.g., radioligand binding + functional cAMP assays for receptor studies) .
  • Meta-analysis : Review literature on related compounds (e.g., 1-(4-chlorophenyl)piperazine toxicity profiles) to identify confounding variables .

Q. What strategies improve synthetic yields of this compound derivatives?

  • Methodological Answer :

  • Catalyst optimization : Replace CuSO₄ with CuI for higher CuAAC efficiency .
  • Solvent selection : Use DMF for polar intermediates or acetonitrile for SN2 reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 10 minutes .
  • Multi-step protocols : For complex derivatives, employ sequential alkylation/acylation (e.g., LiAlH₄ reduction followed by guanylation) .

Application-Focused Questions

Q. How can this compound serve as a kinase inhibitor scaffold?

  • Methodological Answer : The methylthio group enhances hydrophobic interactions with kinase pockets. Design strategies include:

  • Fragment-based drug discovery : Combine with known pharmacophores (e.g., trifluoromethyl groups for selectivity) .
  • Bioisosteric replacement : Substitute benzyl groups with pyridyl or benzodioxinyl moieties to improve solubility .
  • In vivo validation : Use xenograft models to assess tumor growth inhibition and pharmacokinetics (e.g., plasma half-life optimization) .

Q. What in vitro models are suitable for evaluating the neurotoxicity of piperazine derivatives?

  • Methodological Answer :

  • Primary neuronal cultures : Assess mitochondrial membrane potential (JC-1 staining) and ROS production.
  • hERG channel assays : Screen for cardiac liability using patch-clamp electrophysiology .
  • Metabolic stability : Use liver microsomes to predict CYP450-mediated degradation .

Data Analysis & Optimization

Q. How to interpret conflicting NMR spectra of piperazine derivatives?

  • Methodological Answer :

  • Dynamic effects : Piperazine rings exhibit chair-flip dynamics, causing peak splitting. Use variable-temperature NMR to resolve .
  • Impurity identification : Compare with literature data (e.g., 1-(2-methylphenyl)piperazine’s δ 7.2–7.4 ppm for aromatic protons) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., CH₂ groups at δ 3.5–4.0 ppm) .

Q. What computational tools predict metabolic pathways for this compound?

  • Methodological Answer :

  • Software : Use ADMET Predictor or MetaCore to identify likely Phase I/II metabolites (e.g., S-demethylation or glucuronidation).
  • In silico validation : Cross-check with databases like PubChem (e.g., analogs with CAS 38212-33-8 show hepatic clearance via CYP3A4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.